Lipophilicity Comparison vs. Primary Benzylamine and Cyclopropyl Analogs
The target compound exhibits a computed XLogP3 of 2.8, compared to 1.5 for the primary benzylamine analog (3-chloro-4-fluorophenyl)methanamine (CAS 72235-56-4) and 2.3 for the cyclopropyl-α-substituted analog (3-chloro-4-fluorophenyl)(cyclopropyl)methanamine (CAS 1270569-04-4) [1]. This represents a ΔLogP of +1.3 and +0.5, respectively, placing the target compound closer to the optimal LogP range (2–3) associated with balanced aqueous solubility and passive membrane permeation in CNS drug discovery. The aniline analog 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline (CAS 939757-92-3) records a higher XLogP3 of 3.5, which may predispose it to increased plasma protein binding and reduced free fraction relative to the target compound [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | (3-Chloro-4-fluorophenyl)methanamine: XLogP3 = 1.5; (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine: XLogP3 = 2.3; 3-Chloro-N-(cyclopropylmethyl)-4-fluoroaniline: XLogP3 = 3.5 |
| Quantified Difference | ΔLogP = +1.3 vs. primary benzylamine; +0.5 vs. cyclopropyl-α-substituted analog; −0.7 vs. aniline analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); all values derived from the same computational protocol enabling direct comparison |
Why This Matters
A LogP of 2.8 positions the target compound within the favorable range for CNS multiparameter optimization (MPO), whereas the primary amine (LogP 1.5) may suffer from poor passive permeability and the aniline analog (LogP 3.5) from excessive lipophilicity-related liabilities.
- [1] PubChem Compound Summary CID 62537593, CID 144539, CID 55270453, CID 16244370. Computed XLogP3 values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-06). View Source
